Quingestrone

Description

Contextualizing Quingestrone within Steroid Chemistry Research

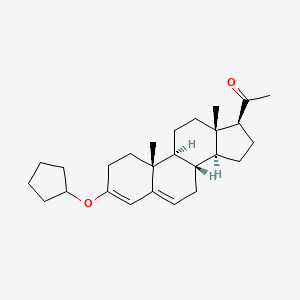

This compound, chemically known as 3-(cyclopentyloxy)pregna-3,5-dien-20-one, is a derivative of progesterone (B1679170), a naturally occurring steroid hormone. ontosight.ai Its structure is distinguished by a cyclopentyl enol ether at the C3 position of the steroid's pregnane (B1235032) backbone. ontosight.ai This modification of the progesterone molecule places this compound within a class of compounds known as progestogen ethers. wikipedia.org The study of such synthetic steroids is crucial for exploring how structural alterations impact biological activity and pharmacokinetic profiles compared to their natural counterparts. ontosight.ai

Research into synthetic progestogens like this compound is a significant area of medicinal chemistry. The goal is often to create compounds with enhanced specificity, greater oral bioavailability, or different metabolic pathways than endogenous hormones. ontosight.ai this compound is also identified by other names such as progesterone 3-cyclopentyl enol ether (PCPE) and the developmental code W-3399. wikipedia.org

Academic Significance and Research Trajectories of this compound

The academic interest in this compound stems from its nature as a synthetic progestin. medkoo.com As an agonist of the progesterone receptor, its primary mechanism of action is to mimic the effects of progesterone. wikipedia.orgnih.gov Scientific investigations have explored its potential applications, which are primarily linked to its progestogenic activity. ontosight.ai

Historically, research on this compound dates back to its first synthesis in 1936, with its introduction into medical use by 1962. wikipedia.org Studies have examined its activity and have noted that it possesses weak glucocorticoid activity, similar to progesterone. wikipedia.org Research in animal models indicated that its progestogenic potency is significantly lower than that of progesterone when administered by different routes. wikipedia.org This line of inquiry is vital for understanding the nuances of steroid hormone action and for the rational design of new therapeutic agents.

Scope and Objectives of this compound Academic Inquiry

The primary objectives of academic inquiry into this compound have been to characterize its chemical and biological properties. This includes a thorough understanding of its synthesis, chemical reactivity, and its interactions with biological targets. A significant part of this research involves analytical methods to determine its purity and to identify any decomposition products. For instance, paper chromatography has been used for the determination of minute quantities of decomposition products of this compound. google.com

The broader scope of this research contributes to the foundational knowledge of steroid chemistry. By studying compounds like this compound, researchers can elucidate the structural requirements for progestational activity and develop a more comprehensive understanding of how modifications to the steroid nucleus affect its biological function. ontosight.ai

Chemical Profile of this compound

A detailed understanding of this compound's chemical properties is fundamental to its study.

| Identifier | Value |

| IUPAC Name | 1-[(8S,9S,10R,13S,14S,17S)-3-cyclopentyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone nih.gov |

| CAS Number | 67-95-8 medkoo.com |

| Molecular Formula | C26H38O2 targetmol.com |

| Molecular Weight | 382.59 g/mol medkoo.comebi.ac.uk |

| Synonyms | Progesterone 3-cyclopentyl enol ether (PCPE), W-3399 ontosight.aiwikipedia.org |

Synthesis and Characterization

The synthesis of this compound has evolved since its inception, with modern methods offering improved efficiency. One notable synthetic route involves the Mitsunobu reaction. In this procedure, progesterone is treated with cyclopentanol (B49286), triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD) in a solvent like tetrahydrofuran (B95107) (THF). This method is favored for its high regioselectivity and yields of approximately 70%.

The characterization of this compound to ensure its identity and purity is achieved through various analytical techniques:

High-Performance Liquid Chromatography (HPLC) is used to determine its purity, with a typical retention time of 3.70 minutes on a C18 column with an acetonitrile/water mobile phase.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. Key signals in the ¹H NMR spectrum include a singlet at δ 5.35 ppm corresponding to the C4 proton, a multiplet at δ 3.85 ppm for the cyclopentyl ether proton, and a singlet at δ 0.95 ppm for the C18 methyl protons.

Mass Spectrometry (MS) is used to confirm the molecular weight, typically showing a peak at m/z 383.2 for the protonated molecule [M+H]⁺.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(8S,9S,10R,13S,14S,17S)-3-cyclopentyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-17(27)22-10-11-23-21-9-8-18-16-20(28-19-6-4-5-7-19)12-14-25(18,2)24(21)13-15-26(22,23)3/h8,16,19,21-24H,4-7,9-15H2,1-3H3/t21-,22+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVRSHOUEXATJE-FBQZJRKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217196 | |

| Record name | Quingestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-95-8 | |

| Record name | Quingestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quingestrone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quingestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINGESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0612VZ9I5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories of Quingestrone Research and Development

Genesis and Early Academic Investigations of Quingestrone

This compound, chemically known as progesterone (B1679170) 3-cyclopentyl enol ether, emerged from the intense period of steroid synthesis and modification that characterized the mid-20th century. Following the successful synthesis of progesterone, researchers began to explore how structural modifications could alter the hormone's activity, particularly its oral bioavailability and duration of action. The creation of enol ethers of progesterone was one such avenue of investigation.

Early academic inquiry into this compound focused on its biological profile and its potential as an orally active progestin. A notable study from 1965 meticulously compared the biological effects of this compound to those of progesterone. This research provided foundational data on its progestational activity, its ability to maintain pregnancy in animal models, and its metabolic fate.

Initial investigations revealed that this compound, when administered orally, exhibited progestational effects, a significant finding given progesterone's poor oral bioavailability. The prevailing hypothesis at the time was that the 3-cyclopentyl enol ether group would protect the molecule from rapid metabolism in the liver, allowing for its systemic absorption and subsequent conversion to the active form.

The table below summarizes key findings from early comparative studies of this compound and Progesterone.

| Biological Parameter | This compound (Oral Administration) | Progesterone (Parenteral Administration) | Key Observation |

| Progestational Activity | Exhibited notable progestational effects on the endometrium. | Standard for progestational activity. | Demonstrated the potential of the enol ether modification to confer oral activity. |

| Pregnancy Maintenance | Capable of maintaining pregnancy in ovariectomized animal models. | Effective in maintaining pregnancy. | Confirmed its progestational function in a critical biological process. |

| Anesthetic Potentiation | Showed a different profile in potentiating barbiturate-induced sleep time compared to progesterone. | Known to have anesthetic-potentiating effects. | Suggested that its mechanism of action or metabolic pathway might differ from progesterone. |

These early studies were crucial in establishing the fundamental pharmacological characteristics of this compound and laid the groundwork for further investigation into its potential applications.

Evolution of Research Perspectives on this compound within Steroid Science

The scientific perspective on this compound has evolved in concert with broader advancements in steroid science. Initially, the focus was primarily on its potential as a standalone oral progestin, a significant goal in an era before the widespread availability of highly potent synthetic progestins. The development of this compound was part of a larger effort to create orally active hormonal therapies, a quest that ultimately led to the creation of the combined oral contraceptive pill.

As the field of steroid pharmacology matured, the research lens through which this compound was viewed began to shift. The initial excitement surrounding its oral activity was tempered by the discovery of more potent and specific synthetic progestins. Consequently, the research focus on this compound as a primary therapeutic agent waned.

However, the study of this compound and other progesterone enol ethers contributed to a deeper understanding of steroid metabolism and the structure-activity relationships of progestational compounds. The concept of creating a "pro-drug" that would be metabolized into the active hormone in the body was a significant conceptual advance, and this compound served as an early example of this approach in steroid chemistry.

Later research perspectives situated this compound within the historical context of progestin development, often citing it as an example of the chemical strategies employed to enhance the therapeutic utility of natural hormones. While it may not have achieved the long-term clinical success of other synthetic progestins, its development was a valuable step in the iterative process of drug design and discovery in the field of steroid hormones.

Key Milestones in the Academic Understanding of this compound

The academic journey of this compound is marked by several key milestones that advanced the scientific understanding of this compound:

Initial Synthesis and Chemical Characterization: The first key milestone was the successful synthesis of progesterone 3-cyclopentyl enol ether. This achievement in steroid chemistry opened the door to biological investigation.

Demonstration of Oral Progestational Activity: The confirmation through animal studies that this compound possessed progestational effects when administered orally was a pivotal finding. This discovery validated the chemical strategy of using an enol ether to protect the progesterone molecule and enhance its bioavailability.

Comparative Pharmacological Profiling: The detailed comparative studies of this compound and progesterone in the mid-1960s represent a significant academic contribution. These studies provided a comprehensive early understanding of its biological actions and how they differed from the parent hormone.

Inclusion in Historical Reviews of Progestin Development: The recognition of this compound in scientific literature as part of the historical development of oral contraceptives and progestational agents marks its place in the annals of steroid science. These retrospective analyses acknowledge its role in the broader scientific effort to develop improved hormonal therapies.

While extensive, long-term research on this compound is not as voluminous as for other more commercially successful progestins, these key milestones underscore its contribution to the foundational knowledge of steroid chemistry and pharmacology.

Chemical Synthesis and Derivatization Studies of Quingestrone

Retrosynthetic Analysis and Fundamental Synthetic Challenges for Quingestrone

Retrosynthetic analysis is a technique used to plan chemical syntheses by deconstructing a target molecule into simpler, commercially available precursors. chemrxiv.org For a complex molecule like this compound, this process is crucial for identifying viable synthetic pathways.

The primary retrosynthetic disconnection for this compound is the cleavage of the C3-enol ether bond. This leads to two key synthons: a steroid enolate equivalent at C3 and a cyclopentyl electrophile. In the forward synthesis, this translates to using a steroid precursor containing a 3-keto group and a cyclopentyl alcohol derivative. The most logical and common precursor for this purpose is the natural steroid, Progesterone (B1679170). handwiki.org

The synthesis of this compound, however, is not without significant challenges:

Chemoselectivity: The chosen precursor, Progesterone, possesses two carbonyl functionalities: a ketone at C3 and another at C20. A major synthetic hurdle is to achieve selective reaction at the C3 position to form the enol ether, without inducing unwanted side reactions at the C20 ketone. dentonchemistry.com

Stereochemical Integrity: The steroid nucleus contains multiple stereocenters. Any synthetic route must preserve the inherent stereochemistry of the starting material, as alterations can lead to biologically inactive or different compounds. wikipedia.orgbeilstein-institut.de

Reaction Conditions: The formation of the enol ether requires specific conditions that must be compatible with the rest of the sensitive steroid structure, avoiding degradation or isomerization.

Established Synthetic Routes for this compound from Precursor Molecules

The synthesis of this compound is typically accomplished via a semi-synthetic approach starting from readily available steroid precursors. iiab.me Progesterone is the most common starting material due to its structural similarity and availability. The core transformation involves the conversion of the 3-keto group of Progesterone into a cyclopentyl enol ether.

The most straightforward conceptual route to this compound is the direct etherification of Progesterone. This method involves the reaction of Progesterone with cyclopentanol (B49286) in the presence of an acid catalyst.

| Reactants | Catalyst | Key Transformation | Major Limitation |

|---|---|---|---|

| Progesterone, Cyclopentanol | Acid Catalyst (e.g., p-Toluenesulfonic acid) | Formation of the C3-enol ether directly from the C3-ketone. | Low chemoselectivity, leading to side reactions at the C20 ketone and resulting in low yields of this compound. |

The mechanism involves protonation of the C3 carbonyl oxygen by the acid catalyst, which activates the carbon for nucleophilic attack by cyclopentanol. Subsequent elimination of a water molecule yields the target enol ether. While direct, this approach suffers from poor selectivity, as the C20 ketone can also react, leading to a mixture of products and a low yield of the desired this compound.

To address the chemoselectivity challenge inherent in the direct approach, a more refined strategy involving the use of protecting groups is employed. organic-chemistry.orgresearchgate.net This method ensures that the reaction occurs only at the desired C3 position by temporarily masking the C20 ketone. cem.com

The synthesis proceeds in three key stages:

Protection of the C20 Ketone: The Progesterone starting material is first treated with a diol, such as ethylene (B1197577) glycol, under acidic conditions. This selectively converts the C20 ketone into a cyclic ketal. willingdoncollege.ac.in This ketal is stable under the conditions required for the subsequent etherification reaction.

Etherification at C3: With the C20 position protected, the intermediate is then reacted with cyclopentanol and an acid catalyst. The reaction proceeds as in the direct approach, but now the C3 ketone is the only available site for etherification, leading to the selective formation of the desired enol ether.

Deprotection: The final step is the removal of the ketal protecting group to regenerate the C20 ketone. This is typically achieved through acid-catalyzed hydrolysis, yielding the final this compound product. cem.comwillingdoncollege.ac.in

Exploration of this compound Analogs and Derivatives Synthesis

The synthesis of analogs and derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships and develop compounds with improved properties. asianpubs.org The established synthetic route for this compound provides a versatile platform for creating a variety of analogs.

The most direct method for generating this compound derivatives involves substituting cyclopentanol with other alcohols in the etherification step. By using different linear, branched, or cyclic alcohols, a library of C3-enol ether analogs can be synthesized. This allows for systematic investigation into how the size, shape, and nature of the ether substituent affect biological activity.

| Alcohol Precursor | Resulting C3-Enol Ether Group | Potential Analog Name |

|---|---|---|

| Methanol | Methyl enol ether | 3-Methoxy-pregna-3,5-dien-20-one |

| Ethanol | Ethyl enol ether | 3-Ethoxy-pregna-3,5-dien-20-one |

| Cyclohexanol | Cyclohexyl enol ether | 3-(Cyclohexyloxy)-pregna-3,5-dien-20-one |

| Benzyl alcohol | Benzyl enol ether | 3-(Benzyloxy)-pregna-3,5-dien-20-one |

Further derivatization could involve modifications to the steroid skeleton itself prior to the etherification sequence, although this would constitute a more complex synthetic undertaking.

Stereochemical Considerations in this compound Synthetic Research

Stereochemistry is of paramount importance in the synthesis of steroid-based molecules like this compound. wikipedia.org The biological activity of steroids is highly dependent on their three-dimensional shape, and thus, maintaining the correct stereochemical configuration throughout the synthesis is critical.

The primary stereochemical challenge in the semi-synthesis of this compound from Progesterone is the preservation of the numerous existing chiral centers in the steroid core. The synthetic route must not involve conditions that could cause epimerization (inversion of stereochemistry) at any of these centers.

Key stereochemical points include:

Inherited Chirality: The synthesis starts with a chiral molecule, and all subsequent steps must proceed with high stereocontrol to maintain the integrity of the original stereocenters. nih.gov

Rigid Framework: The fused-ring system of the steroid backbone imparts significant conformational rigidity. This structural feature is advantageous as it can help direct incoming reagents to a specific face of the molecule, thereby controlling the stereochemical outcome of reactions. beilstein-institut.de

Enol Ether Formation: The formation of the enol ether at C3 involves the conversion of an sp2-hybridized ketone to another sp2-hybridized enol system. While this reaction itself does not create a new stereocenter at C3, the conditions must be mild enough to avoid isomerization at adjacent or electronically-connected stereocenters.

The success of a this compound synthesis is therefore not only measured by chemical yield but also by its stereochemical fidelity, ensuring that the final product has the precise three-dimensional structure required for its intended biological function.

Molecular and Cellular Mechanism Investigations of Quingestrone

Quingestrone Receptor Binding Dynamics and Affinity Studies

This compound is classified as a progestin, meaning it is a synthetic agonist of the progesterone (B1679170) receptor (PR). wikipedia.orgnih.gov Its binding to the PR initiates a cascade of molecular events similar to those triggered by the endogenous hormone progesterone. mdpi.com This interaction is the basis for its progestational effects, which involve influencing the uterus and mammary glands in preparation for and maintenance of pregnancy. nih.gov

It is important to note that while initially thought to be a prodrug of progesterone, subsequent research has indicated that this compound is metabolized directly into pregnanediols without being converted to progesterone first. wikipedia.org

In addition to its progestogenic activity, this compound possesses weak glucocorticoid activity. wikipedia.orgncats.io This means it can bind to and activate the glucocorticoid receptor (GR), though to a much lesser extent than dedicated glucocorticoids like cortisol. wikidoc.orgwikipedia.org The GR is a nuclear receptor that, upon activation, translocates to the nucleus and regulates the transcription of genes involved in development, metabolism, and the immune response. wikidoc.orgwikipedia.org

Molecular Interaction Profiling of this compound with Biological Macromolecules

Beyond its interaction with steroid receptors, this compound's journey through the body involves binding to various other biological macromolecules, which influences its distribution, metabolism, and ultimately its availability to target tissues.

The metabolism of this compound is another critical molecular interaction. It is known to be metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. google.com This enzymatic system is a major pathway for the metabolism of many drugs. google.com

Cellular Signaling Pathways Influenced by this compound (In Vitro Studies)

The binding of this compound to its receptors initiates downstream cellular signaling cascades that ultimately mediate its physiological effects. While specific in vitro studies on this compound's influence on signaling pathways are limited, we can infer potential pathways based on the known actions of progestogens and glucocorticoids.

Activation of the progesterone receptor by a progestin can trigger various signaling pathways, including the MAPK and PI3K/Akt pathways. genome.jpgenome.jp These pathways are crucial for regulating cell proliferation, differentiation, and survival. For instance, progestogens can modulate the Mos-MEK1-ERK2 pathway, which is involved in oocyte maturation. genome.jp The PI3K/Akt signaling pathway is also a known downstream target of progesterone receptor activation. genome.jpkegg.jp

Given this compound's weak glucocorticoid activity, it may also influence signaling pathways typically associated with glucocorticoid receptor activation. The GR can modulate gene transcription through both transactivation and transrepression mechanisms. wikidoc.orgmdpi.com Transrepression often involves the GR interfering with other signaling pathways, such as NF-κB and AP-1, which are key regulators of inflammation. mdpi.com

It is important to emphasize that these are potential pathways, and further in vitro studies specifically investigating this compound are needed to delineate its precise effects on cellular signaling.

Ligand-Receptor Complex Formation and Dissociation Kinetics for this compound

The dynamics of the interaction between a ligand like this compound and its receptor are characterized by the rates of association (kon) and dissociation (koff). uah.esumich.edu The ratio of these rates determines the equilibrium dissociation constant (Kd), a measure of binding affinity. umich.eduworktribe.com A lower Kd value indicates a higher affinity. umich.edu

The association rate (kon) describes how quickly the ligand binds to the receptor, while the dissociation rate (koff) describes how quickly the ligand-receptor complex falls apart. uah.esnih.gov The residence time of a drug at its receptor, which is the reciprocal of the dissociation rate (1/koff), is an increasingly recognized factor in determining the duration and nature of its pharmacological effect. nih.govbiorxiv.org

While specific kinetic data (kon, koff, and Kd values) for the interaction of this compound with the progesterone and glucocorticoid receptors are not available in the provided search results, the principles of ligand-receptor kinetics provide a framework for understanding these interactions. uah.eswikipedia.org The affinity of this compound for the progesterone receptor, for example, is described as weak, suggesting a relatively higher Kd value compared to more potent progestins.

Future studies employing techniques such as radioligand binding assays or surface plasmon resonance could provide precise quantitative data on the binding and unbinding kinetics of this compound, offering a more detailed understanding of its receptor interactions at the molecular level. nih.govresearchgate.net

Pharmacological Research Methodologies Applied to Quingestrone Pre Clinical Focus

In Vitro Pharmacological Characterization of Quingestrone

The initial pharmacological assessment of this compound begins with in vitro studies, which are conducted in a controlled laboratory environment outside of a living organism. These methods are essential for determining the compound's fundamental interaction with biological targets. The primary objectives are to establish its mechanism of action, potency, and selectivity.

Key in vitro characterization techniques applicable to this compound include:

Receptor Binding Assays : These experiments are fundamental to determining the affinity of this compound for its target receptors, primarily progestin receptors. By incubating the compound with cells or cell membranes expressing the receptor of interest, researchers can quantify how strongly this compound binds. Competitive binding assays, using a radiolabeled ligand, would be used to calculate binding affinity constants like the pKi. nih.gov This provides a direct measure of the compound's potency at the molecular level.

Functional Assays in Cell Cultures : Beyond simple binding, functional assays assess the physiological response triggered by this compound. For a progestin, this would typically involve using engineered cell lines (e.g., HEK293 cells) that overexpress the human progesterone (B1679170) receptor. nih.gov Upon binding, this compound's ability to initiate a downstream cellular response, such as changes in gene expression or cyclic AMP (cAMP) levels, is measured. nih.gov This determines whether this compound is an agonist or antagonist and quantifies its efficacy.

Table 1: Overview of In Vitro Characterization Methods

| Methodology | Purpose for this compound | Key Parameters Measured |

|---|---|---|

| Receptor Binding Assays | To determine the binding affinity for progesterone and other steroid receptors. | pKi (Inhibitory constant), IC50 (Half-maximal inhibitory concentration) |

| Functional Cell-Based Assays | To measure the biological response after receptor binding (agonist/antagonist activity). | pA2 (Antagonist affinity), EC50 (Half-maximal effective concentration) |

| Target Selectivity Screening | To assess binding to a wide range of unintended molecular targets. | Percentage of inhibition at a given concentration |

| In Vitro Metabolism Assays | To identify metabolic pathways using liver microsomes or hepatocytes. | Metabolite identification, rate of metabolism |

Pre-clinical Animal Models for this compound Pharmacodynamic Assessment

Following in vitro characterization, pre-clinical animal models are used to study the pharmacodynamic (PD) effects of this compound in a whole, living system. nih.gov The goal of these studies is to understand how the compound affects the body and to observe its physiological and therapeutic effects. catapult.org.uk The choice of animal model is critical and is based on factors such as metabolic similarity to humans and the specific research question. nih.gov

For a synthetic progestin like this compound, relevant animal models would be selected based on their reproductive physiology and metabolic pathways. Rodent models, such as rats and mice, are commonly used for initial efficacy and metabolism studies due to their well-characterized biology and ease of handling. researchgate.nettaylorfrancis.com For more complex reproductive pharmacodynamic assessments, rabbits or dogs may be employed. researchgate.net The key is to use a species where the pharmacokinetics and pharmacodynamics can be reasonably extrapolated to humans. researchgate.net

Pharmacodynamic studies in these models would involve assessing established biomarkers of progestogenic activity. This could include observing changes in uterine tissue, suppression of ovulation, or effects on the endocrine system. The relationship between the dose administered, the resulting concentration in the blood (pharmacokinetics), and the observed biological effect (pharmacodynamics) is a central focus of this research phase. frontiersin.org

Theoretical Models and Computational Pharmacological Predictions for this compound

In modern drug discovery, theoretical and computational models are used alongside experimental work to predict the properties of drug candidates, saving time and resources. fda.gov These in silico methods use computer simulations to forecast a compound's behavior. ox.ac.uk For this compound, these models can offer predictions on various pharmacological aspects.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models would analyze the chemical structure of this compound to predict its biological activity. By comparing its structure to other known progestins, these models can estimate its receptor affinity and potential efficacy.

Pharmacokinetic (PK) Modeling : Computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. genoskin.com Advanced machine learning algorithms, trained on large datasets of chemical structures and their known PK parameters, can provide early predictions of a compound's likely bioavailability and clearance in humans. chemrxiv.org

Drug-Target Interaction Prediction : Machine learning and ensemble learning methods can predict the likely biological targets of a compound based on its chemical features and genomic expression data. nih.govplos.org This can help confirm its intended mechanism of action and identify potential off-targets. nih.gov These computational approaches contribute to building a "Virtual Physiological Human," allowing for simulations of drug effects at a systems level. ox.ac.uk

Bioavailability and Disposition Studies in Pre-clinical Systems for this compound

Bioavailability and disposition studies investigate how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME). taylorfrancis.combasicmedicalkey.com These pharmacokinetic studies are essential for understanding how to formulate the drug and are typically conducted in pre-clinical animal models like rats or dogs. nih.gov

Absorption studies determine the rate and extent to which a drug enters the systemic circulation. For orally administered compounds like this compound, a key factor influencing absorption is its formulation. Research has shown that the bioavailability of this compound is significantly affected by the vehicle in which it is delivered.

Studies comparing different formulations have demonstrated that an oil solution provides superior absorption compared to other forms. For instance, experiments tracking the urinary excretion of metabolites as an indicator of absorption revealed that delivery in a sesame oil solution led to the highest bioavailability. This was followed by an oil suspension, with a micronized powder showing the lowest absorption. This suggests that the solubility of this compound in the formulation is critical for its uptake. Research also indicates that progestins can be absorbed through mucous membranes, which presents another potential route for administration. googleapis.com

Table 2: Influence of Formulation on this compound Bioavailability (Based on Urinary Metabolite Excretion)

| Formulation | Urinary Excretion of Metabolites (mg) | Relative Bioavailability |

|---|---|---|

| Oil Solution (in sesame oil) | 6.43 | High |

| Oil Suspension | 2.96 | Medium |

| Micronized Powder | 0.91 | Low |

Once absorbed, a drug distributes from the bloodstream into various tissues and organs. Distribution studies for this compound would aim to quantify its presence in target tissues (e.g., uterine and ovarian tissues) as well as other major organs. A key factor governing distribution is the extent to which the compound binds to plasma proteins. fortunejournals.com

The methodology for these studies typically involves:

Administering this compound to animal models (e.g., rats, dogs). fortunejournals.com

Collecting blood and various tissue samples at different time points.

Analyzing the samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the compound.

Conducting in vitro plasma protein binding studies using rapid equilibrium dialysis to determine the fraction of drug that is unbound and therefore free to exert a pharmacological effect. fortunejournals.com

Metabolite Profiling and Identification Research of Quingestrone

Biotransformation Pathways of Quingestrone in Research Models

The biotransformation of this compound involves a series of metabolic reactions that convert the parent compound into various metabolites. Research indicates that this compound is metabolized into products similar to those of progesterone (B1679170), such as pregnanediols and allopregnanediols, though the ratios may differ. wikipedia.org The metabolic process is thought to occur primarily in the liver, a major site for biotransformation of both endogenous and exogenous substances. nih.gov

One proposed pathway suggests the transformation of this compound into 3α-dihydroprogesterone and/or 3β-dihydroprogesterone. wikipedia.org These intermediates can then be further metabolized to form pregnanolones and subsequently pregnanediols. wikipedia.org It is noteworthy that 3β-dihydroprogesterone has demonstrated progestogenic potency comparable to progesterone in some studies. wikipedia.org An alternative hypothesis that has been explored is the direct metabolism of this compound into pregnanediols without first being converted to progesterone. wikipedia.orgwikipedia.org This direct pathway sets it apart from many other progestin prodrugs.

Identification and Characterization of this compound Metabolites

The identification and characterization of this compound's metabolites have been a key area of research to understand its mechanism of action and metabolic fate. The primary metabolites identified are similar to those of progesterone, which supports the close structural and metabolic relationship between the two compounds. wikipedia.org

Key Identified Metabolites:

Pregnanediols: These are significant metabolites of this compound. wikipedia.org

Allopregnanediols: Also identified as metabolites, indicating multiple pathways of reduction. wikipedia.org

3α-Dihydroprogesterone and 3β-Dihydroprogesterone: These are considered potential intermediate metabolites in the biotransformation cascade. wikipedia.org

Notably, this compound is the only known progestin that is metabolized into pregnanediol (B26743), a characteristic that distinguishes it from other synthetic progestins. wikipedia.org The formation of these metabolites is a result of reduction reactions at various positions on the steroid nucleus.

Pregnanediol and Allopregnanediol Metabolites

Pregnanediol and allopregnanediol are major metabolites of progesterone and have also been identified as key metabolites of this compound. wikipedia.org Pregnanediol, specifically 5β-pregnane-3α,20α-diol, is an inactive metabolite of progesterone formed through reduction reactions. loinc.org Its presence in urine is often used as an indicator of progesterone metabolism. Allopregnanediol (5α-pregnane-3α,20α-diol) is another reduced metabolite of progesterone. loinc.orgzrtlab.com

The identification of both pregnanediol and allopregnanediol as metabolites of this compound confirms that the metabolic pathways of this compound involve reduction processes similar to those of progesterone. wikipedia.org However, the relative amounts of these metabolites produced from this compound may differ from those produced from progesterone, suggesting potential variations in the enzymatic processes involved. wikipedia.org

Methodologies for Metabolite Profiling of this compound

The profiling of this compound metabolites relies on advanced analytical techniques capable of separating and identifying structurally similar compounds within complex biological matrices. nih.govresearchgate.net

Chromatographic Techniques:

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are widely used for the separation of steroid metabolites. nih.govresearchgate.net These techniques are often coupled with mass spectrometry for enhanced detection and identification.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile compounds or those that can be derivatized to become volatile. lcms.czmdpi.com

Paper Chromatography: Historically, paper chromatography was a valuable tool for the separation and determination of steroids and their metabolites. acs.org

Spectrometric Techniques:

Mass Spectrometry (MS): MS is a highly sensitive method for detecting and elucidating the structure of metabolites. mdpi.com Techniques like tandem mass spectrometry (MS/MS) provide fragmentation patterns that are crucial for structural identification. nih.gov High-resolution mass spectrometry (HRMS) offers precise mass measurements, further aiding in the identification of unknown metabolites. criver.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated metabolites. criver.comyoutube.com

Hyphenated Techniques: The combination of chromatographic separation with spectrometric detection, known as hyphenated techniques, is the cornerstone of modern metabolite profiling. nih.gov

LC-MS and LC-MS/MS: This is the most common and powerful combination for analyzing a wide range of metabolites in biological samples. nih.govcriver.com

GC-MS: This technique is well-suited for the analysis of smaller, more volatile metabolites. researchgate.netlcms.cz

The general workflow for metabolite profiling involves sample preparation (e.g., extraction from urine or plasma), separation of metabolites using chromatography, detection and structural characterization using spectrometry, and finally, data analysis and interpretation. lcms.czslideshare.net

Research on the Prodrug Hypothesis of this compound

The concept of this compound as a prodrug of progesterone has been a subject of scientific investigation. A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. google.comresearchgate.net Initially, it was proposed that this compound, a progesterone ether, acts as a prodrug by slowly hydrolyzing to release progesterone. wikipedia.org This hypothesis was supported by the fact that this compound produces metabolites similar to those of progesterone, such as pregnanediols and allopregnanediols. wikipedia.org

However, subsequent research has presented evidence that challenges this simple prodrug model. wikipedia.orgwikipedia.org Studies have indicated that this compound may be directly metabolized into pregnanediols without undergoing an intermediate conversion to progesterone. wikipedia.org This suggests a more complex metabolic fate than simple hydrolysis to the parent drug.

Further complicating the prodrug hypothesis is the observation that some of the direct metabolites of this compound may themselves possess biological activity. For instance, 3β-dihydroprogesterone, a potential metabolite, has been reported to have significant progestogenic activity. wikipedia.org This raises the possibility that the therapeutic effects of this compound could be due to a combination of the parent compound and its active metabolites, rather than solely from the release of progesterone. wikipedia.org The investigation into whether a compound functions as a true prodrug is critical for understanding its pharmacology and therapeutic application. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies of Quingestrone Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quingestrone Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical models that relate the chemical structure of compounds to their biological activity. nih.govwikipedia.org For this compound analogs, a QSAR study would involve creating a dataset of these compounds and correlating their experimentally determined progestogenic activity with calculated molecular descriptors. ijpsr.com These models are powerful tools in drug design, enabling the prediction of activity for novel, unsynthesized molecules and helping to prioritize which analogs to synthesize and test. nih.govarxiv.org

The development of a QSAR model for this compound analogs begins with a training set of molecules with known activities. researchgate.netmdpi.com Various molecular descriptors, which quantify the physicochemical properties of the analogs, are then calculated. These descriptors typically fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments, which are crucial for electrostatic interactions with the receptor.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational angles (e.g., torsion angles). researchgate.net

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP), which influences its ability to cross cell membranes and its binding to hydrophobic pockets in the receptor.

Topological Descriptors: These describe the connectivity and branching of the molecular structure. ijpsr.com

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical equation that links the descriptors to the biological activity. ijpsr.comnih.gov The resulting QSAR model must be rigorously validated using internal (cross-validation) and external test sets of compounds to ensure its predictive power. scielo.brmdpi.com A validated model can then be used to screen virtual libraries of this compound analogs, accelerating the discovery of more potent compounds. arxiv.org

Table 1: Hypothetical QSAR Model for Predicting Progestogenic Activity of this compound Analogs

This table illustrates a simplified, hypothetical QSAR model. The predicted activity is calculated based on a fictional equation where specific molecular descriptors are weighted to estimate the biological response.

| This compound Analog | Modification | Molecular Weight ( g/mol ) | LogP | Predicted Activity (pIC50) |

| This compound | (Parent Compound) | 368.54 | 5.8 | 8.50 |

| Analog A | Replace 3-cyclopentyl ether with 3-methyl ether | 328.47 | 4.5 | 7.80 |

| Analog B | Add a fluorine atom at C-6 | 386.53 | 5.9 | 8.75 |

| Analog C | Replace 3-cyclopentyl ether with 3-cyclohexyl ether | 382.57 | 6.3 | 8.65 |

| Analog D | Introduce a double bond at C-6 | 366.52 | 5.7 | 8.90 |

Note: Data is illustrative and for educational purposes only.

Correlating Structural Modifications with Receptor Binding Affinities

The biological activity of this compound and its analogs is primarily mediated through their binding to the progesterone (B1679170) receptor (PR). Therefore, a key aspect of SAR studies is to correlate specific structural modifications with changes in receptor binding affinity. researchgate.netnih.gov Understanding these relationships allows medicinal chemists to rationally design analogs with enhanced affinity and selectivity for the PR.

For progestins like this compound, structural modifications can be made to several key areas of the steroid scaffold:

The A-Ring and C3-enol ether: this compound is characterized by its 3-cyclopentyl enol ether. Altering the size and hydrophobicity of this ether group can significantly impact binding affinity. For instance, replacing the cyclopentyl group with smaller (e.g., methyl) or larger (e.g., cyclohexyl) alkyl groups would modulate the fit within the receptor's ligand-binding pocket.

The C-17 Side Chain: The acetyl group at the C-17 position is crucial for progestogenic activity. Modifications here, such as altering the length of the alkyl chain or introducing other functional groups, are likely to have a profound impact on binding affinity.

The binding affinity of each new analog is typically determined through in vitro competitive binding assays, where the analog's ability to displace a radiolabeled ligand from the progesterone receptor is measured. nih.gov The results are often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). By comparing the binding affinities across a series of analogs, clear SAR trends can be established. nih.gov

Table 2: Research Findings on Structural Modifications and Progesterone Receptor (PR) Binding Affinity

This interactive table summarizes hypothetical findings from SAR studies, correlating structural changes in this compound analogs with their resulting binding affinity for the PR.

| Analog ID | Structural Modification | Rationale for Modification | Resulting PR Binding Affinity (Ki, nM) | Change vs. This compound |

| This compound | Parent Compound | Baseline | 1.5 | - |

| Q-Analog-01 | 3-Cyclobutyl enol ether | Decrease steric bulk at A-ring | 2.1 | Decreased |

| Q-Analog-02 | 6α-Methyl group | Increase steric hindrance | 1.2 | Increased |

| Q-Analog-03 | 17α-Hydroxy group | Introduce H-bond donor | 5.8 | Decreased |

| Q-Analog-04 | 3-Tetrahydrofuranyl enol ether | Introduce polarity at A-ring | 3.4 | Decreased |

Note: Data is illustrative and based on established principles of steroid SAR.

Impact of Chemical Derivatization on Molecular Interactions

Chemical derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different properties. researchgate.net In the context of this compound SAR, derivatization is used to systematically probe the molecular interactions between the ligand and its receptor. jfda-online.com By adding or modifying specific functional groups, researchers can alter properties such as hydrogen bonding capacity, electrostatic potential, and steric profile, thereby influencing the drug-receptor interaction. researchgate.netmdpi.com

The primary goals of derivatization in SAR studies include:

Probing Receptor Pockets: Introducing functional groups with different properties (e.g., hydrogen bond donors/acceptors, bulky groups) at various positions on the this compound scaffold can help map the topology and chemical nature of the receptor's binding site.

Enhancing Potency: Derivatization can lead to stronger or more numerous interactions with the receptor, resulting in higher binding affinity and potency. For example, introducing a group that can form an additional hydrogen bond with a key amino acid residue in the binding pocket can significantly improve activity.

Improving Selectivity: By exploiting subtle differences between receptor subtypes, derivatization can be used to design analogs that bind preferentially to the target receptor (e.g., progesterone receptor) over other steroid receptors (e.g., androgen or glucocorticoid receptors).

Common derivatization reactions in steroid chemistry include acylation, alkylation, and silylation. jfda-online.com For instance, derivatizing a hydroxyl group into an ester (acylation) or an ether (alkylation) can change the molecule's polarity and hydrogen bonding capability. These changes directly affect how the molecule "docks" into its receptor and can either strengthen or weaken the binding.

Table 3: Effect of Derivatization on Molecular Properties and Interactions

This table shows how different chemical derivatizations of a hypothetical this compound precursor could alter its physicochemical properties and potential molecular interactions.

| Derivative Type | Functional Group Added | Change in Polarity | Change in H-Bonding | Potential Impact on Molecular Interaction |

| Acylation | Ester (e.g., -OCOCH₃) | Decreased | Removes H-bond donor | Alters interaction with polar residues; may improve hydrophobic contacts. |

| Alkylation | Ether (e.g., -OCH₃) | Decreased | Removes H-bond donor | Similar to acylation but with different steric and electronic profile. |

| Silylation | Silyl ether (e.g., -OSi(CH₃)₃) | Significantly Decreased | Removes H-bond donor | Introduces a bulky, non-polar group, probing for steric tolerance. |

| Halogenation | Fluoro, Chloro | Increased | No change | Alters electronic distribution (inductive effect), can form halogen bonds. |

Computational Chemistry Approaches in this compound SAR Research

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate SAR at the molecular level. schrodinger.comresearchgate.net These approaches allow researchers to build three-dimensional models of ligands and their target receptors, simulate their interactions, and calculate binding energies, thereby guiding the design of more effective drugs. oncodesign-services.comqom.ac.ir

For this compound SAR research, several computational techniques are particularly valuable:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a this compound analog) when bound to its receptor (the progesterone receptor). researchgate.net Docking simulations score different binding poses based on factors like steric fit and electrostatic compatibility, helping to identify which analogs are most likely to bind strongly.

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D-QSAR by considering the 3D structure of the molecules. wikipedia.org These methods generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic character would be favorable or unfavorable for activity, providing intuitive guidance for structural modification.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-receptor complex over time. This provides a dynamic view of the binding process, revealing how the ligand and receptor adapt to each other and highlighting the stability of key interactions (e.g., hydrogen bonds) over time. qom.ac.ir

Free Energy Perturbation (FEP): FEP is a rigorous computational method used to calculate the relative binding affinities of two similar ligands. By simulating the "mutation" of one analog into another within the receptor's binding site, FEP can provide highly accurate predictions of how a specific structural change will affect binding energy, making it a powerful tool for lead optimization. schrodinger.com

These computational approaches reduce the time and resources spent on synthesizing and testing less promising compounds, allowing research efforts to focus on analogs with the highest predicted potential. schrodinger.com

Table 4: Application of Computational Methods in this compound SAR

This interactive table outlines key computational chemistry techniques and their specific roles in the structure-activity relationship studies of this compound analogs.

| Computational Method | Primary Application in SAR | Information Gained | Example for this compound Research |

| Molecular Docking | Virtual Screening & Pose Prediction | Binding orientation, scoring of potential ligands. | Predicting how different C3-enol ether analogs fit into the PR binding pocket. |

| 3D-QSAR (CoMFA/CoMSIA) | Guide for Structural Modification | 3D contour maps showing favorable/unfavorable regions for steric, electrostatic, and hydrophobic properties. | Identifying a region near C-6 where a bulky, electropositive group would enhance activity. |

| Molecular Dynamics (MD) | Assess Binding Stability | Stability of ligand-receptor complex, flexibility of binding site, role of water molecules. | Simulating the stability of a key hydrogen bond between this compound and an asparagine residue in the PR. |

| Free Energy Perturbation (FEP) | Predict Relative Binding Affinity | Quantitative prediction of change in binding energy (ΔΔG) upon structural modification. | Calculating whether replacing a C-16 methyl with an ethyl group will increase or decrease binding affinity. |

Advanced Analytical Techniques in Quingestrone Research

Chromatographic Methodologies for Quingestrone Analysis

Chromatographic techniques are fundamental for separating this compound from related substances and impurities. Paper and thin-layer chromatography have been historically significant and continue to be relevant in specific applications.

Quantitative Paper Chromatography Applications

Quantitative paper chromatography has been successfully utilized for the determination of minute quantities of decomposition products in this compound samples. This technique provides a cost-effective and straightforward method for stability assays of pharmaceutical preparations. acs.org The principle of paper chromatography involves the partitioning of compounds between a stationary phase (cellulose paper) and a mobile phase. chromtech.com

A notable study developed a specific paper chromatography method to resolve this compound from its potential degradation products. The research highlighted the capability of this method to quantify impurities, ensuring the quality control of the active substance. acs.org The separation is based on the differential migration of the compounds as a solvent moves up the paper, a process driven by capillary action. chromtech.com

Table 1: Paper Chromatography System for this compound Decomposition Product Analysis Data based on findings for steroid analysis. acs.orgacs.org

| Parameter | Description |

|---|---|

| Stationary Phase | Whatman No. 1 chromatography paper |

| Mobile Phase | A non-aqueous system, such as a mixture of formamide (B127407) and benzene |

| Development Mode | Ascending or descending chromatography |

| Visualization | Ultraviolet (UV) light or spraying with a specific colorimetric reagent |

| Quantification | Elution of the separated spots and subsequent spectrophotometric measurement |

Thin Layer Chromatography for Impurity Detection

Thin-layer chromatography (TLC) is a widely used technique for the purity testing of pharmaceuticals due to its simplicity, speed, and high sample throughput. researchgate.netuad.ac.id It is particularly effective for detecting and semi-quantifying impurities in drug substances like this compound. jrespharm.com The method involves spotting the sample on a plate coated with a thin layer of adsorbent (stationary phase), such as silica (B1680970) gel, and developing it in a sealed chamber with a suitable solvent system (mobile phase). umlub.pl

For this compound, a validated TLC method can effectively separate the parent compound from process-related impurities and degradation products. asianpubs.org The separation efficiency depends on the choice of the mobile phase, which is optimized to achieve distinct retardation factor (Rf) values for each compound. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and reproducibility, allowing for the detection of impurities at very low levels (e.g., 0.05%). asianpubs.org

Table 2: Illustrative HPTLC Method for this compound Impurity Profiling This table presents a hypothetical system based on common practices for steroid analysis. jrespharm.comasianpubs.org

| Parameter | Specification | Purpose |

|---|---|---|

| Stationary Phase | HPTLC silica gel 60 F254 plates | Provides a high-resolution separation medium. |

| Mobile Phase | Methylene chloride: Methanol: Ethyl acetate (B1210297) (e.g., 8:0.5:0.25 v/v/v) | Optimized to achieve differential migration and separation of this compound from its impurities. |

| Application Volume | 5 µL | A small, precise volume ensures sharp bands and accurate quantification. |

| Detection | UV light at 254 nm | Allows for visualization of UV-active compounds like this compound and its aromatic impurities. |

| Quantification | Densitometric scanning | Measures the absorbance of the separated spots for quantitative analysis. |

Spectroscopic Techniques for this compound Structural Elucidation

Spectroscopy is an indispensable tool for determining the molecular structure of chemical compounds. espublisher.com For a complex steroid like this compound, a combination of spectroscopic techniques is required for unambiguous structural confirmation.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. arcjournals.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its carbonyl groups (C=O), carbon-carbon double bonds (C=C), and ether linkages (C-O-C), which are key features of its structure. arcjournals.orgjchps.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D-NMR (¹H and ¹³C) and 2D-NMR (like COSY, HSQC, and HMBC) experiments are essential to assign all proton and carbon signals and to establish the connectivity between atoms, ultimately confirming the stereochemistry and complete structure of this compound. researchgate.netd-nb.info

Mass Spectrometry-Based Methods for this compound and its Metabolites

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. thermofisher.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a primary tool for identifying and quantifying drugs and their metabolites in biological matrices. ijpras.comnih.gov

High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, often to within 5 ppm, which allows for the confident determination of the elemental formula of this compound and its metabolites. chromatographyonline.com Tandem mass spectrometry (MS/MS or MSⁿ) involves fragmenting the initial ion to produce a characteristic fragmentation pattern. thermofisher.com By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification (e.g., hydroxylation, demethylation) can be elucidated. ijpras.comchromatographyonline.com

Table 3: Hypothetical Metabolic Profile of this compound using LC-MS/MS This table illustrates potential metabolic transformations and their detection by mass spectrometry. ijpras.comchromatographyonline.com

| Compound | Proposed Metabolic Reaction | Expected Mass Shift (Da) | Expected m/z of [M+H]⁺ |

|---|---|---|---|

| This compound | Parent Drug | - | 395.26 |

| Metabolite 1 | Monohydroxylation | +15.99 | 411.25 |

| Metabolite 2 | Dihydroxylation | +31.98 | 427.24 |

| Metabolite 3 | Reduction of ketone | +2.02 | 397.28 |

| Metabolite 4 | Cleavage of cyclopentyl ether | -68.06 | 327.20 |

Development and Validation of Research-Grade Analytical Assays for this compound

The development and validation of an analytical method are crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. labmanager.comomicsonline.org For a research-grade assay for this compound, the validation process would follow internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). europa.euich.org

The objective is to demonstrate that the analytical procedure is fit for purpose, whether it be for quantification, impurity testing, or stability studies. europa.eu The validation process involves evaluating several key performance characteristics. omicsonline.org

Table 4: Key Validation Parameters for a this compound Analytical Assay Based on ICH Q2(R1) and Q2(R2) Guidelines. europa.euich.org

| Validation Parameter | Description | Common Acceptance Criteria for an Assay |

|---|---|---|

| Accuracy | The closeness of the test results to the true value. | Typically 98.0% to 102.0% recovery of the analyte. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility. | Relative Standard Deviation (RSD) ≤ 2%. |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The analyte peak is well-resolved from other peaks, and peak purity is demonstrated. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

Comparative Academic Studies Involving Quingestrone

Comparative Analysis with Endogenous Progesterone (B1679170) in Research Models

Quingestrone (progesterone 3-cyclopentyl enol ether) is a synthetic derivative of progesterone and is classified as a progestin, meaning it acts as an agonist of the progesterone receptor. wikipedia.org Due to its structural similarity to the endogenous hormone, it has been described as a "true" progesterone derivative. wikipedia.org However, research models reveal significant differences in potency, metabolism, and pharmacokinetic profiles.

In animal studies, this compound demonstrates improved pharmacokinetics over progesterone, including higher potency, oral activity, and a longer duration of action. wikipedia.org This extended half-life is attributed to its higher lipophilicity, which allows it to be stored in and slowly released from adipose tissue. wikipedia.org This results in more stable blood levels, with a longer time to reach peak concentrations and a less intense peak compared to progesterone. wikipedia.org

Metabolically, while this compound produces similar metabolites to progesterone, such as pregnanediols, the pathways and ratios differ. wikipedia.org When equal oral doses of progesterone and this compound were administered in animal models, three to four times less pregnanediol (B26743) was recovered from the urine with this compound. wikipedia.org It has been suggested that this compound may be directly metabolized into pregnanediols without first converting to progesterone. wikipedia.org Furthermore, based on its chemical structure, this compound can be transformed into 3α-dihydroprogesterone and/or 3β-dihydroprogesterone. wikipedia.org In contrast to progesterone, this compound does not produce an anesthetic effect in animals. wikipedia.org

Studies have shown that orally administered this compound has about 1/80th the progestogenic potency of subcutaneously administered progesterone.

Table 1: Comparative Profile of this compound vs. Endogenous Progesterone

| Feature | This compound | Endogenous Progesterone |

|---|---|---|

| Chemical Classification | Synthetic pregnane (B1235032) steroid (progesterone ether) wikipedia.org | Natural pregnane steroid |

| Potency | Higher potency and oral activity. wikipedia.org | Lower oral bioavailability and shorter half-life. |

| Duration of Action | Longer terminal half-life. wikipedia.org | Shorter duration of action. |

| Metabolism | Slower metabolism; may be transformed directly into pregnanediols and dihydroprogesterone derivatives. wikipedia.org | Undergoes hepatic metabolism, including conversion to pregnanediols. biorxiv.org |

| Pharmacological Effects | Purely progestogenic with no androgenic effects; lacks anesthetic effects in animals. wikipedia.org | Progestogenic; can induce anesthesia at high doses. wikipedia.org |

Comparative Studies with Other Synthetic Progestogens (Excluding Clinical Efficacy)

Synthetic progestogens, or progestins, are broadly categorized based on their chemical structure, which influences their biological activity. This compound is a pregnane derivative, meaning it is derived from the 21-carbon skeleton of progesterone. wikipedia.org This contrasts with other major classes of synthetic progestogens, such as the estranes (derived from 19-nortestosterone) like norethisterone, and the gonanes, like levonorgestrel (B1675169). tga.gov.aunih.govwikipedia.org

A key differentiator for this compound among synthetic progestogens is its lack of androgenic activity. wikipedia.org Because it is a derivative of progesterone and not testosterone (B1683101), it is considered a pure progestogen. wikipedia.org This stands in contrast to many 19-nortestosterone derivatives, which can possess androgenic properties due to their structural similarity to testosterone. tga.gov.aupharmgkb.org For instance, levonorgestrel is known to have marked partial androgenic activity. tga.gov.au Norethisterone is also derived from testosterone and acts as a weak agonist of the androgen receptor. nih.govwikipedia.org

The structural class also influences metabolic pathways. Levonorgestrel's metabolism primarily involves reduction and conjugation, with CYP3A4 being the main enzyme for its oxidative metabolism. tga.gov.au Norethisterone is the parent compound for a large group of progestins, and several compounds, such as quingestanol (B80394) acetate (B1210297), serve as its prodrugs. wikipedia.orgiiab.me this compound, as a progesterone ether, has a distinct metabolic profile focused on the production of pregnanediol derivatives. wikipedia.org

Table 2: Classification and Properties of Selected Synthetic Progestogens

| Compound | Chemical Class | Parent Compound | Notable Properties (Non-Clinical) |

|---|---|---|---|

| This compound | Pregnane (Progesterone ether) wikipedia.org | Progesterone wikipedia.org | Purely progestogenic; lacks androgenic effects. wikipedia.org |

| Norethisterone | Estrane (19-nortestosterone derivative) nih.gov | Testosterone nih.gov | Potent progestogen with weak androgenic activity. wikipedia.org |

| Levonorgestrel | Gonane (19-nortestosterone derivative) tga.gov.au | Testosterone pharmgkb.org | Potent progestogen with marked partial androgenic activity. tga.gov.au |

Differential Molecular Interactions of this compound vs. Related Steroids

The biological effects of progestogens are mediated through their interaction with steroid hormone receptors, primarily the progesterone receptor (PR). wikipedia.orgebi.ac.uk The affinity and selectivity of a compound for these receptors determine its specific pharmacological profile. Steroid receptors like the PR are ligand-dependent transcription factors that contain a ligand-binding domain. ebi.ac.ukrcsb.org The binding of a steroid induces conformational changes in the receptor, initiating gene regulation. mdpi.com

This compound is an agonist of the progesterone receptor. wikipedia.org It also possesses weak glucocorticoid activity but is noted for its absence of androgenic effects, implying a lack of significant binding to the androgen receptor. wikipedia.org

Comparative binding studies provide quantitative insights into these interactions. While specific relative binding affinity (RBA) data for this compound is not widely available in recent literature, data for other progestogens illustrate the concept of differential molecular interactions. For instance, levonorgestrel exhibits a high binding affinity for the PR, reported to be 323% that of progesterone. pharmgkb.org It also binds significantly to the androgen receptor (58% of testosterone's affinity). pharmgkb.org In one study, the RBA of levonorgestrel for the progestin receptor was about five times that of progesterone. nih.gov

Norethisterone is also a potent agonist of the PR. wikipedia.org Its RBA for the PR is approximately 155-156% that of progesterone. wikipedia.org It has a lower but significant affinity for the androgen receptor, at about 43-45% of dihydrotestosterone's affinity. wikipedia.org The differences in receptor binding profiles between progesterone derivatives like this compound and testosterone derivatives like levonorgestrel and norethisterone account for their varying ancillary effects, such as androgenicity. wikipedia.orgnih.gov

Table 3: Comparative Receptor Binding Affinities of Selected Progestogens

Relative Binding Affinity (RBA) is expressed as a percentage relative to the natural ligand for that receptor (Progesterone for PR, Testosterone/DHT for AR). Data is compiled from various in vitro studies and may vary based on experimental conditions.

| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) |

|---|---|---|---|

| This compound | Agonist wikipedia.org | No androgenic effects noted wikipedia.org | Weak activity noted wikipedia.org |

| Progesterone | 100 nih.gov | ~1-2 nih.gov | 10 wikipedia.org |

| Levonorgestrel | ~500 nih.gov / 323 pharmgkb.org | ~15-22 nih.gov / 58 pharmgkb.org | 7.5 pharmgkb.org |

| Norethisterone | 155-156 wikipedia.org | 43-45 wikipedia.org | ~2.7 wikipedia.org |

Future Directions and Emerging Paradigms in Quingestrone Research

Unexplored Synthetic Pathways and Novel Derivatization Strategies

Quingestrone, chemically known as progesterone (B1679170) 3-cyclopentyl enol ether, is a synthetic pregnane (B1235032) steroid derived from progesterone. wikipedia.org Its synthesis involves the formation of an enol ether at the C3 position of the progesterone backbone. While this represents a known chemical modification, the potential for developing novel synthetic routes and derivatives remains largely untapped.

Future research could focus on exploring more efficient, stereoselective, and environmentally benign synthetic pathways. This might involve leveraging advances in biocatalysis, where enzymes are used to perform specific chemical transformations on the steroid nucleus, or employing novel catalytic systems that offer higher yields and fewer byproducts.

Furthermore, the development of novel derivatization strategies is a promising frontier. Derivatization can be employed not just for analytical purposes but to create new chemical entities with altered pharmacological properties. mdpi.comnih.gov By introducing different functional groups at various positions on the this compound molecule, it may be possible to modulate its binding affinity for the progesterone receptor, alter its metabolic stability, or even introduce novel biological activities. For instance, creating amide or ester derivatives at different positions could yield compounds with unique pharmacokinetic profiles. nih.govmdpi.com

Table 1: Potential Derivatization Strategies for this compound

| Strategy | Potential Outcome | Rationale/Example |

|---|---|---|

| Modification of the C3 Enol Ether | Altered oral bioavailability and half-life | Replacing the cyclopentyl group with other cyclic or acyclic moieties could fine-tune lipophilicity and metabolic cleavage rates. |

| Substitution at the C6 Position | Enhanced progestational activity | Attachment of a methyl group at the C6 position of the progesterone nucleus has been shown to increase potency, as seen with medroxyprogesterone (B1676146) acetate (B1210297). wikipedia.org |

| Modification at the C17 Position | Introduction of ester or other functional groups | Similar to 17α-hydroxyprogesterone derivatives, modifications at this position could significantly impact activity and duration of action. wikipedia.org |

| Introduction of Halogen Atoms | Modified receptor binding and anti-inflammatory properties | Halogenation is a common strategy in medicinal chemistry to enhance biological activity. |

These strategies, guided by structure-activity relationship (SAR) studies, could lead to the discovery of next-generation progestins with improved therapeutic profiles.

Advanced Computational Modeling for this compound Mechanism Elucidation

The mechanism of action for progestins is primarily mediated through their interaction with the progesterone receptor (PR). Advanced computational modeling offers a powerful, non-invasive toolkit to dissect the molecular intricacies of this interaction. nih.gov While such models have been applied to other progestins, a dedicated computational focus on this compound could illuminate its unique pharmacological characteristics. plos.orguchicago.edu

Future research should employ techniques like molecular docking and molecular dynamics (MD) simulations to build and validate a high-resolution model of this compound bound to the PR ligand-binding domain. uchicago.edu This could help to:

Predict Binding Affinity: Quantify the binding energy and compare it with that of progesterone and other synthetic progestins.

Identify Key Interactions: Pinpoint the specific amino acid residues within the PR that form critical hydrogen bonds, hydrophobic interactions, or van der Waals forces with this compound.

Elucidate Conformational Changes: Simulate how the binding of this compound induces specific conformational changes in the receptor, which is crucial for subsequent co-activator or co-repressor recruitment and downstream signaling.

Explain Specificity: Investigate this compound's potential off-target interactions with other steroid receptors, which could help explain its side-effect profile. wikipedia.org